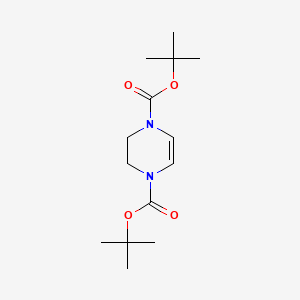

1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate (DBT-THP) is a heterocyclic compound composed of two aromatic rings and two carboxyl groups. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 143-145°C. DBT-THP has been used in various scientific research applications, including as a catalyst, as a reagent, and as a molecular probe. Additionally, it has been shown to have biochemical and physiological effects. In

Applications De Recherche Scientifique

1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate has been used in various scientific research applications. It has been used as a catalyst in the synthesis of 1,2,3-triazoles, as a reagent for the synthesis of polycyclic compounds, and as a molecular probe for the determination of the structure of molecules. Additionally, it has been used to study the mechanism of action of various enzymes, such as cytochrome P450, and to study the physiological effects of various compounds.

Mécanisme D'action

The mechanism of action of 1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate is not yet fully understood. It is believed that it acts as a competitive inhibitor of cytochrome P450, which is an enzyme involved in the metabolism of drugs, hormones, and other compounds. Additionally, it is thought to act as an antioxidant and to modulate the activity of other enzymes.

Biochemical and Physiological Effects

1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate has been shown to have biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of cholesterol and triglycerides, as well as to reduce inflammation. Additionally, it has been shown to inhibit the growth of certain cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is relatively non-toxic and has a low melting point, making it easy to work with. However, it is not soluble in water, making it difficult to use in aqueous solutions.

Orientations Futures

The future directions for research into the use of 1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate include further investigation into its mechanism of action, its potential use as a therapeutic agent, and its potential use as a drug delivery system. Additionally, further studies into its biochemical and physiological effects are needed, as well as its potential applications in other areas of scientific research. Finally, further research into its advantages and limitations for lab experiments is also needed.

Méthodes De Synthèse

1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate is synthesized by reacting 1,4-dicyano-2,3-dihydroxy-1,4-diphenylbutane (DCDPB) with tert-butyl isocyanide in the presence of triethylamine and pyridine. This reaction is carried out at room temperature in a two-phase system of dichloromethane and water. The product is then extracted from the organic phase and purified by recrystallization from ethanol.

Propriétés

IUPAC Name |

ditert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7,9H,8,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWPFKKODFIEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Di-tert-butyl 1,2,3,4-tetrahydropyrazine-1,4-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)

![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)